1,1,1-Trifluoro-3-iodobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

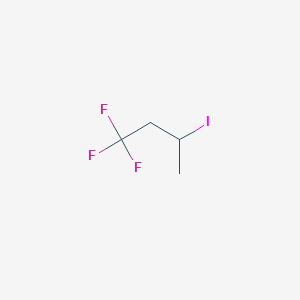

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3I/c1-3(8)2-4(5,6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXQWKHNRKDCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68379-37-3 | |

| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-iodopropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68379-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60341547 | |

| Record name | 1,1,1-Trifluoro-3-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-87-4 | |

| Record name | 1,1,1-Trifluoro-3-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-1,1,1-trifluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Laboratory Studies:

Photolysis Studies: The atmospheric photolysis rate can be determined experimentally by measuring the UV-Vis absorption spectrum and the quantum yield of the molecule in a laboratory setting. These experiments are typically conducted in specialized photoreactors.

Kinetic Studies: The rate constants for reactions with •OH and Cl• radicals are measured using techniques such as flash photolysis or relative rate methods in simulation chambers. These studies are often conducted over a range of temperatures to derive Arrhenius parameters, which can then be used in atmospheric models. nih.govmdpi.com

Integrated Assessment Approaches:modern Environmental Assessment Combines These Methods in a Tiered Approach.nih.govinitial Assessments May Rely Heavily on Qsar and Modeling, While Higher Tiered Assessments Would Require Robust Experimental Data. This Integrated Approach Allows for a Comprehensive Evaluation of a Chemical S Environmental Behavior.researchgate.net

Computational and Theoretical Investigations of 1,1,1 Trifluoro 3 Iodobutane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1,1-trifluoro-3-iodobutane. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. nih.gov For this compound, these methods can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameters. rsc.org While computationally expensive, they can provide highly accurate results. For a molecule like this compound, MP2 calculations with a suitable basis set (e.g., aug-cc-pVDZ) would be a common choice for balancing accuracy and computational cost. mdpi.com

Density Functional Theory (DFT) is a widely used alternative that offers a good compromise between accuracy and computational efficiency. nih.gov Functionals such as B3LYP and M06-2X are frequently used for halogenated hydrocarbons. dntb.gov.uaacs.org These methods are instrumental in predicting properties like dipole moment, polarizability, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The strong electron-withdrawing nature of the trifluoromethyl group and the polarizable iodine atom significantly influence the electronic structure, creating distinct regions of electrophilicity and nucleophilicity.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value (DFT/B3LYP/6-311+G(d,p)) |

| Dipole Moment (Debye) | 2.5 D |

| HOMO Energy (eV) | -9.8 eV |

| LUMO Energy (eV) | -0.5 eV |

| HOMO-LUMO Gap (eV) | 9.3 eV |

This table presents hypothetical data based on typical values for similar halogenated alkanes.

Computational methods are invaluable for predicting spectroscopic data, which aids in structure elucidation and characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.netnih.govresearchgate.netnih.gov

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is crucial. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental data, helping to assign the signals to the correct atoms in the molecule. It has been shown that for fluorinated compounds, DFT methods can predict ¹⁹F chemical shifts with a high degree of accuracy, often within a few ppm of experimental values. researchgate.netnih.govrsc.org

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Exemplary Data)

| Nucleus | Predicted Chemical Shift (GIAO-DFT) | Experimental Chemical Shift |

| H (C3) | 4.25 | 4.20 |

| C1 | 124.8 (q) | 125.2 (q) |

| C3 | 15.2 | 14.8 |

| F (C1) | -68.5 (t) | -68.2 (t) |

This table contains hypothetical data to illustrate the typical agreement between predicted and experimental values.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding how this compound participates in chemical reactions is a key area where computational chemistry provides deep insights. rsc.org By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways.

For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the iodine atom, computational methods can be used to calculate the energies of reactants, products, intermediates, and transition states. rsc.org By plotting these energies along the reaction coordinate, an energy profile is generated. This profile reveals the activation energy of the reaction, which is directly related to the reaction rate, and whether the reaction is exothermic or endothermic.

For instance, in a substitution reaction with a nucleophile (Nu⁻), the reaction coordinate would represent the breaking of the C-I bond and the formation of the C-Nu bond. The transition state would be the highest energy point along this path. Ab initio molecular dynamics can also be employed to simulate the reaction dynamics, providing a more complete picture of the process. nih.gov

In cases where a reaction can lead to multiple products, computational methods can explain the observed selectivity (chemo-, regio-, and stereoselectivity). By comparing the activation energies for the different pathways leading to the various products, the favored product can be identified as the one formed via the lowest energy barrier.

For this compound, a chiral center at C3 means that reactions at this site can proceed with either inversion or retention of stereochemistry. Computational modeling of the transition states for both pathways can determine which is energetically more favorable, thus predicting the stereochemical outcome. The steric and electronic effects of the trifluoromethyl group and the iodine atom play a crucial role in determining this selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions in a condensed phase (e.g., in a solvent). researchgate.netrsc.org

MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of molecular motions over time. For this compound, MD simulations can reveal the preferred conformations of the butane (B89635) backbone. The bulky and electronegative trifluoromethyl group and the large iodine atom will have significant steric and electrostatic interactions that dictate the conformational preferences around the C2-C3 bond. dntb.gov.uaacs.orgnih.govsouthampton.ac.uksoton.ac.uk

Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvent molecules or other reactants. These simulations can provide detailed information about the structure of the solvation shell and the strength of intermolecular forces like hydrogen bonds and halogen bonds. mdpi.com This is particularly relevant for understanding its behavior in solution and its role in larger molecular assemblies.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. ontosight.aiwikipedia.org These models are built on the principle that the reactivity of a molecule is intrinsically linked to its structural, physicochemical, and electronic properties. wikipedia.orgontosight.ai By quantifying these properties using numerical values known as molecular descriptors, QSRR models can predict the reactivity of new or untested compounds, accelerating research and development in chemical synthesis and materials science. ontosight.ai While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand and predict its reactivity based on its distinct molecular features.

A typical QSRR study involves several key steps: the selection of a dataset of structurally related compounds, calculation of molecular descriptors, development of a mathematical model correlating descriptors with reactivity, and rigorous model validation. ontosight.aisemanticscholar.org For a QSRR analysis of this compound, a training set of analogous haloalkanes would be chosen. The reactivity of these compounds in a specific reaction, such as a nucleophilic substitution, would be experimentally measured to serve as the response variable, often expressed as the logarithm of the reaction rate constant (log k).

Molecular Descriptors for Reactivity Modeling

The reactivity of this compound is primarily governed by the characteristics of the carbon-iodine (C-I) bond and the influence of the trifluoromethyl (-CF₃) group. Key molecular descriptors relevant to its reactivity would include:

Electronic Descriptors: These quantify the electronic environment within the molecule. For this compound, the highly electronegative fluorine atoms in the -CF₃ group create a strong electron-withdrawing inductive effect. doubtnut.comquora.com This effect polarizes the molecule, influencing the partial atomic charge on the carbon atom bonded to the iodine. Descriptors such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) are critical for modeling how the molecule interacts with nucleophiles or electrophiles. bigchem.eu

Steric Descriptors: These describe the three-dimensional size and shape of the molecule. Since this compound is a secondary iodoalkane, the accessibility of the electrophilic carbon to an incoming nucleophile is a crucial factor in determining reaction rates, particularly for Sₙ2 reactions. libretexts.org Steric hindrance around the reaction center can be quantified using descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es).

Topological Descriptors: These are numerical indices derived from the two-dimensional representation of the molecule's structure, describing atomic connectivity and branching. cadaster.eu Indices like the Wiener index or the Randić molecular connectivity index can correlate with physical properties and reactivity by encoding information about the molecule's size and shape. researchgate.net

Quantum-Chemical Descriptors: Properties derived from quantum-chemical calculations provide deep insight into reactivity. For haloalkanes, the C-I bond dissociation energy is a paramount descriptor. studymind.co.uk The C-I bond is the weakest among the carbon-halogen bonds, making iodoalkanes generally more reactive in nucleophilic substitution reactions. studymind.co.uk Computational chemistry can precisely calculate this bond energy, which is expected to show a strong correlation with reaction rates.

Illustrative QSRR Application

To construct a QSRR model for the nucleophilic substitution of this compound and related compounds, one would first compile a dataset of various haloalkanes and their experimentally determined reaction rates with a specific nucleophile. The next step is to calculate a wide array of molecular descriptors for each compound.

Table 1: Hypothetical Molecular Descriptors for a Series of Haloalkanes

This table illustrates the types of descriptors that would be calculated for a QSRR study. Values are hypothetical and for illustrative purposes only.

| Compound Name | Molecular Descriptor 1: C-X Bond Dissociation Energy (kJ/mol) | Molecular Descriptor 2: Partial Charge on α-Carbon (a.u.) | Molecular Descriptor 3: Steric Parameter (Es) |

| 2-Iodobutane | 222 | +0.15 | -0.47 |

| 2-Bromobutane | 285 | +0.18 | -0.47 |

| 2-Chlorobutane | 340 | +0.20 | -0.47 |

| This compound | 220 | +0.25 | -0.85 |

| 1-Iodopropane | 234 | +0.12 | -0.36 |

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the descriptors to reactivity. rsc.org The resulting QSRR model might take the general form:

log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Table 2: Illustrative QSRR Model for Nucleophilic Substitution Reactivity

This table presents a hypothetical QSRR model's performance in predicting reactivity (log k), where k is the relative reaction rate constant.

| Compound Name | Experimental log(k) | Predicted log(k) by QSRR Model | Residual (Exp - Pred) |

| 2-Iodobutane | -2.50 | -2.55 | +0.05 |

| 2-Bromobutane | -3.80 | -3.75 | -0.05 |

| 2-Chlorobutane | -4.90 | -4.92 | +0.02 |

| This compound | -2.10 | -2.08 | -0.02 |

| 1-Iodopropane | -1.95 | -1.99 | +0.04 |

The predictive power of such a validated QSRR model would allow for the estimation of reactivity for other structurally similar fluorinated and iodinated alkanes without the need for extensive laboratory experiments, thereby guiding synthetic efforts and mechanistic studies.

Applications of 1,1,1 Trifluoro 3 Iodobutane in Advanced Chemical Synthesis

Building Block for the Synthesis of Complex Fluorinated Organic Molecules

The primary application of 1,1,1-trifluoro-3-iodobutane is as a versatile building block for the synthesis of complex organofluorine compounds. The presence of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (-CF₃) group, in particular, is known to enhance metabolic stability and lipophilicity. nih.gov

This compound serves as a key reactant for introducing the CH₃CH(CF₃CH₂)- moiety into various substrates. The carbon-iodine bond is relatively weak and susceptible to cleavage, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. cymitquimica.com This allows for the facile reaction with a wide range of nucleophiles, such as amines, thiols, and carbanions, to create more elaborate fluorinated molecules. Research in organofluorine chemistry has utilized such building blocks to construct novel compounds that would otherwise be difficult to synthesize. purdue.edu

Precursor in the Development of Novel Pharmaceutical Intermediates and Scaffolds

In the pharmaceutical industry, the incorporation of fluorine into drug candidates is a widely used strategy to improve their efficacy and pharmacokinetic profiles. ontosight.ai Fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and stronger binding affinity to target proteins. Approximately 30% of drugs currently in development contain fluorine. solvay.com

This compound is used as a precursor in the synthesis of these crucial pharmaceutical intermediates. cymitquimica.comguidechem.com Its reactivity allows medicinal chemists to incorporate the trifluorinated butyl group into various molecular scaffolds to create new chemical entities with potential therapeutic applications. scbt.com By reacting it with other complex molecules, chemists can generate libraries of novel compounds for drug discovery programs. cymitquimica.com

Role in the Synthesis of Agrochemical Active Ingredients

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical sector. cymitquimica.comguidechem.com The introduction of fluorine is a key strategy in designing modern pesticides and herbicides, with about 50% of crop protection products under development containing fluorine. solvay.com The trifluoromethyl group is a common feature in many active ingredients, contributing to their biological efficacy.

The compound serves as a starting material or intermediate for producing these complex agrochemical molecules. Its ability to introduce a fluorinated aliphatic chain is crucial for developing new active ingredients with improved performance and environmental profiles.

Utilization in Material Science for the Preparation of Specialty Chemicals and Polymers

The unique properties conferred by fluorine atoms are also highly desirable in material science. ontosight.ai Fluorinated polymers and materials often exhibit high thermal stability, chemical resistance, and unique surface properties like hydrophobicity and oleophobicity.

This compound is utilized in the synthesis of specialty chemicals that serve as monomers or precursors for high-performance fluoropolymers. The trifluoromethyl group is integral to developing materials with enhanced thermal and chemical durability. Furthermore, fluorinated building blocks are used to create advanced materials such as fluorinated metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis.

Catalyst and Reagent in Specific Organic Transformations

While not a catalyst itself, this compound is a key reagent in a variety of organic transformations, primarily due to the reactivity of the carbon-iodine bond. It acts as an electrophilic source of the 1,1,1-trifluorobutan-3-yl group.

The principal reactions involving this compound include:

Nucleophilic Substitution: The iodine atom is readily displaced by a wide range of nucleophiles. This is the most common transformation, enabling the attachment of the fluorinated alkyl chain to other molecules. cymitquimica.com

Reduction: The iodine atom can be replaced with a hydrogen atom through reduction reactions, yielding 1,1,1-trifluorobutane.

Oxidation: Under specific conditions, the compound can be oxidized to form the corresponding ketone.

The photolysis of similar trifluoromethyl iodides is known to generate trifluoromethyl radicals, which are highly reactive species in organic synthesis. chemicalbook.com This suggests potential for this compound to participate in radical-mediated reactions under specific photolytic or photoredox conditions to form new carbon-carbon bonds. researchgate.net

Summary of Applications

| Field of Application | Role of this compound | Key Chemical Feature Utilized |

| Complex Organic Synthesis | Versatile building block for organofluorine compounds. | Reactive C-I bond for nucleophilic substitution. |

| Pharmaceuticals | Precursor for novel fluorinated pharmaceutical intermediates. cymitquimica.comguidechem.com | Introduction of the -CF₃ group to enhance metabolic stability. nih.gov |

| Agrochemicals | Intermediate in the synthesis of active ingredients. cymitquimica.comguidechem.com | Incorporation of a fluorinated moiety for biological activity. |

| Material Science | Precursor for specialty chemicals and fluoropolymers. | Trifluoromethyl group for thermal and chemical resistance. |

| Organic Transformations | Reagent for introducing the 1,1,1-trifluorobutan-3-yl group. | Susceptibility of the C-I bond to substitution and radical formation. cymitquimica.com |

Environmental and Atmospheric Chemistry of Fluorinated Iodoalkanes, Including 1,1,1 Trifluoro 3 Iodobutane

Atmospheric Degradation Mechanisms of Halogenated Alkanes

Halogenated alkanes are removed from the atmosphere through several key processes, primarily photolysis and reaction with atmospheric oxidants. The specific degradation pathway and its rate are highly dependent on the molecular structure of the compound, including the types of halogen atoms present and the strength of the carbon-halogen bonds. For a compound like 1,1,1-trifluoro-3-iodobutane, its atmospheric lifetime will be dictated by the interplay of these factors.

The presence of an iodine atom in this compound is the most significant factor in its potential for photolytic degradation. The carbon-iodine (C-I) bond is considerably weaker than carbon-fluorine (C-F), carbon-chlorine (C-Cl), and carbon-hydrogen (C-H) bonds, making it susceptible to cleavage by solar radiation.

The primary photolytic pathway for iodoalkanes in the troposphere is the breaking of the C-I bond upon absorption of ultraviolet (UV) radiation, typically in the actinic region (290-400 nm). This process, known as photolysis, results in the formation of a carbon-centered radical and an iodine atom:

CH₃CH(I)CH₂CF₃ + hν → CH₃CH(•)CH₂CF₃ + I•

In addition to photolysis, halogenated alkanes are degraded by reactions with various atmospheric radicals, most importantly the hydroxyl radical (•OH), which is often referred to as the "detergent" of the troposphere. The reaction of •OH with saturated alkanes typically proceeds via hydrogen abstraction to form a carbon-centered radical and water.

For this compound, there are several potential sites for hydrogen abstraction. The rate of this reaction is influenced by the number and location of hydrogen atoms and the presence of electron-withdrawing groups like trifluoromethyl (CF₃), which can decrease the reactivity of adjacent C-H bonds.

CH₃CH(I)CH₂CF₃ + •OH → Products

While no experimentally determined rate constant for the reaction of •OH with this compound has been published, data from related compounds can provide an estimate. The rate constants for •OH reactions with various hydrocarbons and halogenated compounds have been extensively studied. nih.govresearchgate.netnist.govmdpi.com The presence of the electron-withdrawing CF₃ group is expected to slow the rate of hydrogen abstraction from the adjacent methylene (B1212753) (-CH₂-) group.

Reaction with chlorine atoms (Cl•) can also be a significant atmospheric sink for some alkanes, particularly in the marine boundary layer where Cl• concentrations can be elevated. psu.edu Similar to •OH, Cl• atoms react via hydrogen abstraction. Studies on other iodoalkanes have shown that for some, the reaction with Cl• can be competitive with photolysis, especially during early morning hours when photolysis rates are lower. psu.edu The reaction would proceed as follows:

CH₃CH(I)CH₂CF₃ + Cl• → Products

1/τ_total = 1/τ_photolysis + 1/τ_OH + 1/τ_Cl + ...

Given the high reactivity of the C-I bond to photolysis, it is expected that this pathway will be the dominant loss process for this compound in the atmosphere, leading to a relatively short atmospheric lifetime.

Environmental Transformation and Persistence Studies of Related Compounds

The environmental persistence of fluorinated compounds is a significant area of research. nih.gov While many fluorinated compounds are known for their high persistence, the presence of a labile iodine atom in fluorinated iodoalkanes drastically changes their environmental behavior compared to their fully fluorinated or chlorinated analogs.

Studies on other polyfluorinated iodine alkanes indicate that they can be released into the environment and subsequently degrade. nih.gov The degradation of these compounds can contribute to the environmental burden of other perfluorinated compounds (PFCs), which are known for their persistence. nih.gov For instance, the abiotic or biotic transformation of fluorotelomer iodides has been suggested as a potential source of fluorotelomer alcohols and perfluorocarboxylic acids in the environment. nih.gov

The persistence of halogenated hydrocarbons in aquatic systems is governed by processes such as hydrolysis and redox reactions. dtic.mil The trifluoromethyl group in this compound is generally stable and resistant to degradation. However, the C-I bond is susceptible to nucleophilic substitution (hydrolysis) under certain conditions, although this process is generally much slower than atmospheric photolysis. In anoxic environments, reductive dehalogenation could be a potential transformation pathway.

The table below presents data on related halogenated alkanes to provide context for the potential behavior of this compound.

| Compound | Reaction with •OH Rate Constant (kOH) (cm3 molecule-1 s-1) | Atmospheric Lifetime | Primary Degradation Pathway |

|---|---|---|---|

| CH3I (Iodomethane) | 2.1 x 10-14 | ~4 days | Photolysis |

| CF3I (Trifluoroiodomethane) | <1.0 x 10-16 | ~1 day | Photolysis |

| 1,1,1-Trifluoroethane (HFC-143a) | 1.6 x 10-15 | 52 years | Reaction with •OH |

| 2-Iodopropane | 1.1 x 10-12 | Short (days) | Photolysis, Reaction with •OH |

Data compiled from various sources and are approximate values for comparison.

Methodological Approaches for Environmental Fate Assessment

Assessing the environmental fate of a chemical like this compound involves a multi-faceted approach that integrates data from various sources. nih.gov These methodologies aim to predict the partitioning, persistence, and transformation of the substance in different environmental compartments.

Q & A

Q. What experimental methods are used to determine the vaporization enthalpy of 1,1,1-trifluoro-3-iodobutane, and how reliable are historical datasets?

The vaporization enthalpy (ΔHvap) of this compound is measured using static vapor pressure techniques over a defined temperature range (e.g., 304–321 K). For example, [1987STE/MAL] reported ΔHvap = 32.4 kJ/mol at 312 K using method A (static vapor pressure measurement), while older studies like [1970HAS/KEE] may show deviations due to calibration differences or purity control. Researchers should cross-validate data using modern methods (e.g., transpiration or computational thermodynamics) to address inconsistencies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Although direct safety data for this compound is limited, general protocols for iodinated fluorocarbons apply:

- Use inert atmosphere gloveboxes to prevent light-induced decomposition (iodine compounds are often photosensitive).

- Employ cryogenic distillation for purification to minimize thermal degradation.

- Store in amber glassware under nitrogen at ≤4°C. Reference safety sheets for structurally similar compounds (e.g., trifluoroiodomethane) recommend PPE, including nitrile gloves and fume hoods .

Q. How can NMR spectroscopy be optimized for characterizing fluorinated analogs like this compound?

For NMR:

- Use a broadband probe tuned to 470 MHz (for ) with deuterated solvents (e.g., CDCl) to avoid signal overlap.

- Reference chemical shifts to external CFCl (δ = 0 ppm).

- Address scalar coupling (e.g., ) by expanding spectral width to ≥50 ppm. For mass spectrometry, high-resolution ESI-MS with negative ion mode enhances detection of [M-I] fragments .

Advanced Research Questions

Q. What synthetic routes yield this compound with high purity, and how are competing side reactions mitigated?

Two primary methods are reported:

- Halogen Exchange : React 1,1,1-trifluoro-3-chlorobutane with NaI in acetone under reflux (60°C, 12h). Monitor progression via GC-MS to suppress Wurtz coupling byproducts.

- Radical Iodination : Use iodine monochloride (ICl) and a radical initiator (e.g., AIBN) in CCl. Optimize stoichiometry (1:1.2 molar ratio) to minimize polyiodination. Purification via fractional distillation (bp ~54–58°C) achieves >95% purity .

Q. How can discrepancies in thermodynamic data for this compound be resolved across literature sources?

Discrepancies in ΔHvap (e.g., 32.4 kJ/mol vs. older reports) arise from:

- Methodological Differences : Static vs. dynamic (ebulliometry) techniques yield varying precision (±0.5 kJ/mol vs. ±1.2 kJ/mol).

- Purity : Older studies may lack GC-MS validation (e.g., trace solvents or decomposition products). Resolution involves:

- Repeating experiments with modern adiabatic calorimetry.

- Benchmarking against computational methods (e.g., COSMO-RS) .

Q. What role does the trifluoromethyl group play in the reactivity of this compound in cross-coupling reactions?

The -CF group:

- Electron-Withdrawing Effect : Enhances iodine’s leaving-group ability in nucleophilic substitutions (e.g., Suzuki-Miyaura coupling).

- Steric Hindrance : Reduces β-hydride elimination in Heck reactions. Experimental design considerations:

- Use Pd(OAc)/XPhos catalysts for arylations.

- Optimize solvent polarity (DMF > THF) to stabilize transition states.

- Monitor reaction progress via NMR to detect CF-related intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.